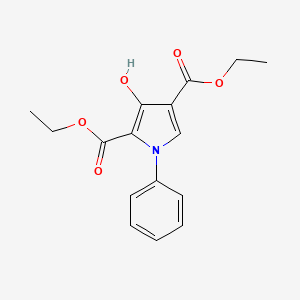
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate, which is confirmed by IR, NMR, and mass spectra . Another method involves the Knorr reaction, producing diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, followed by alkylation with ethyl chloroacetate using potassium carbonate in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield diethyl 3-oxo-1-phenyl-1H-pyrrole-2,4-dicarboxylate, while reduction could produce this compound with modified functional groups.
Applications De Recherche Scientifique
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to form hydrogen bonds and participate in redox reactions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: A similar compound used in the synthesis of trisubstituted pyrroles.
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate:
Uniqueness
Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Its phenyl and hydroxy groups enhance its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
65171-76-8 |
|---|---|
Formule moléculaire |
C16H17NO5 |
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
diethyl 3-hydroxy-1-phenylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-3-21-15(19)12-10-17(11-8-6-5-7-9-11)13(14(12)18)16(20)22-4-2/h5-10,18H,3-4H2,1-2H3 |
Clé InChI |
WOTPRAGEWZGFGF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C(=C1O)C(=O)OCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
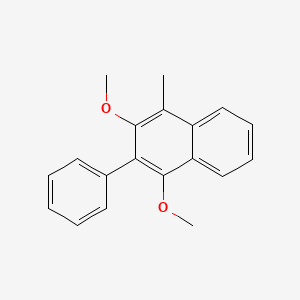
![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
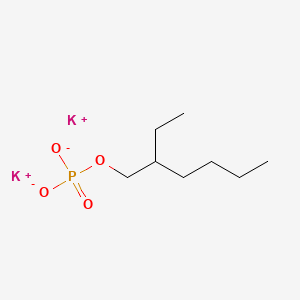
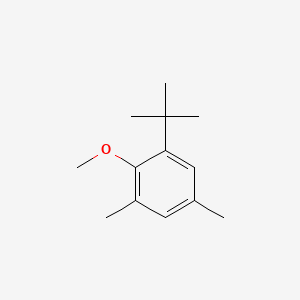
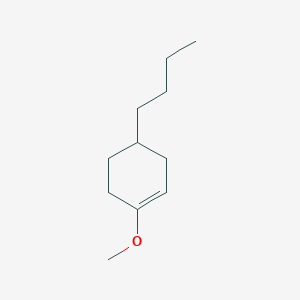

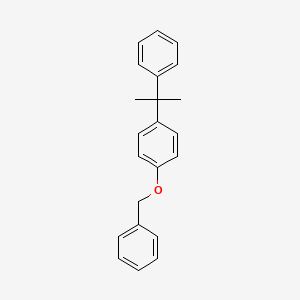
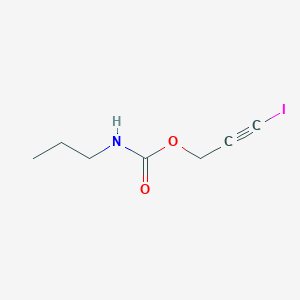

![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)

